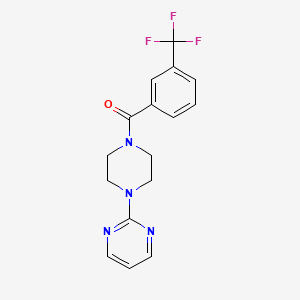
4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone” is a chemical compound with the molecular formula C16H15F3N4O . It is used for pharmaceutical testing .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs), which include “4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone”, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of these compounds is a topic of ongoing research .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinyl group, a piperazinyl group, and a trifluoromethylphenyl ketone group . The molecular weight of the compound is 336.31 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone” such as its melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Anti-inflammatory and Antimicrobial Applications
A study by Aggarwal et al. (2014) synthesized a series of compounds, including 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, which demonstrated significant anti-inflammatory activity in a Carrageenan-induced rat paw edema assay. One compound exhibited comparable anti-inflammatory activity to the standard drug Indomethacin. Additionally, these compounds showed promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
Anticancer Activity
Several studies have reported the synthesis and biological evaluation of pyrimidine derivatives with potential anticancer properties. For instance, compounds with the pyrazolo[4,3-d]pyrimidin-7'(1'H)-one structure were synthesized and showed anti-proliferative properties against cancer cell lines, suggesting a possible mechanism of action through the inhibition of sirtuins (Ismail et al., 2017). Another study focused on pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, indicating their potential for dual therapeutic applications (Rahmouni et al., 2016).
Enzyme Inhibition
Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with antioxidant activity. These compounds exhibited activity levels in the micromolar/submicromolar range, with specific modifications enhancing their inhibitory potency. The presence of phenol or catechol moieties was crucial for their pharmacophoric recognition by the enzyme, also conferring significant antioxidant properties (La Motta et al., 2007).
Future Directions
properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)13-4-1-3-12(11-13)14(24)22-7-9-23(10-8-22)15-20-5-2-6-21-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTXJLJYTLRTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(1-Acetylazepan-2-yl)piperidine-1-carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2857610.png)
![3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2857611.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2857613.png)
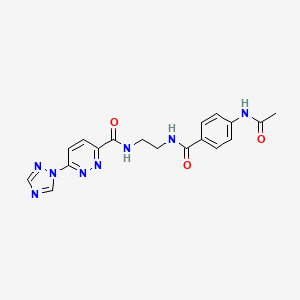
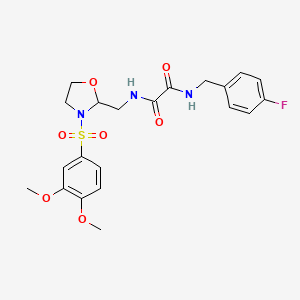
![N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2857618.png)
![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2857619.png)
![N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2857620.png)
![7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2857624.png)
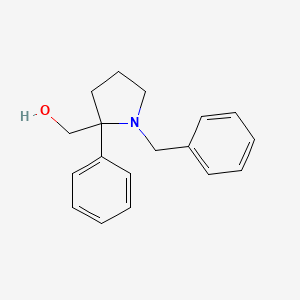
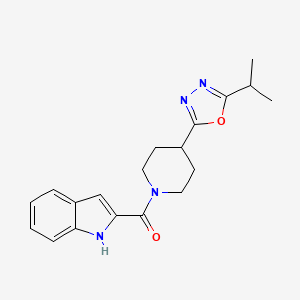
![4-Cyclohexyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B2857630.png)
![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)